Ethyl 5-acetyl-4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
Overview
Description
Ethyl 5-acetyl-4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant roles in various chemical and biological processes. This compound is particularly interesting due to its unique structure, which includes a tetrahydrofuran ring and an acetyl group, making it a valuable subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-acetyl-4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached through a nucleophilic substitution reaction, where the thiophene derivative reacts with a tetrahydrofuran-2-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the thiophene ring and the acetyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but common reagents include halides, bases, and acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying thiophene chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the thiophene ring and the acetyl group can influence its binding affinity and specificity. In material science, its electronic properties are crucial for its function as a semiconductor, where it can facilitate charge transfer processes.
Comparison with Similar Compounds
Ethyl 2-acetyl-4-methylthiophene-3-carboxylate: Lacks the tetrahydrofuran ring, making it less complex.
Methyl 5-acetyl-4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to the combination of the thiophene ring, acetyl group, and tetrahydrofuran ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-4-20-15(19)11-8(2)12(9(3)17)22-14(11)16-13(18)10-6-5-7-21-10/h10H,4-7H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCPBDOHJNBSSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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